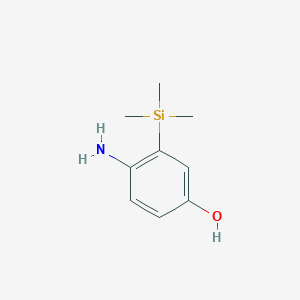![molecular formula C17H15NS B14707012 5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline CAS No. 23131-40-0](/img/structure/B14707012.png)
5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline is a complex organic compound with a unique structure that combines elements of benzothiophene and isoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives .
科学的研究の応用
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
2-Thio-containing pyrimidines: Noted for their diverse biological activities.
Uniqueness
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline stands out due to its unique structural features, which combine elements of both benzothiophene and isoquinoline. This structural uniqueness contributes to its distinct chemical and biological properties .
特性
CAS番号 |
23131-40-0 |
|---|---|
分子式 |
C17H15NS |
分子量 |
265.4 g/mol |
IUPAC名 |
5,11-dimethyl-3,4-dihydro-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H15NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
NODXAPLUEIVVTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



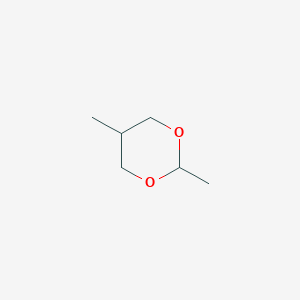
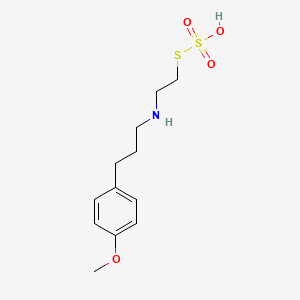
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
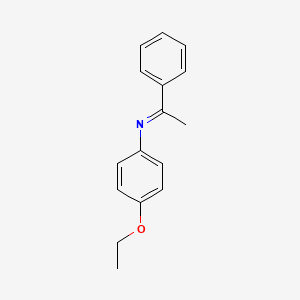
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
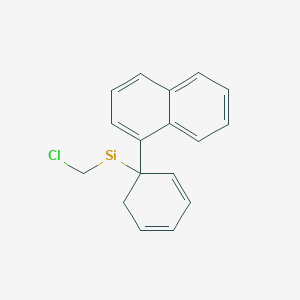

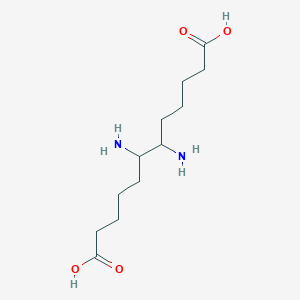
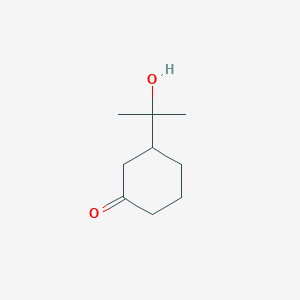
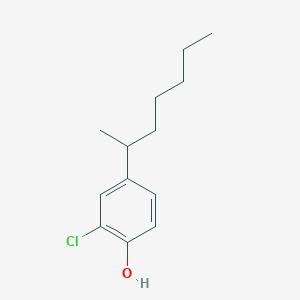
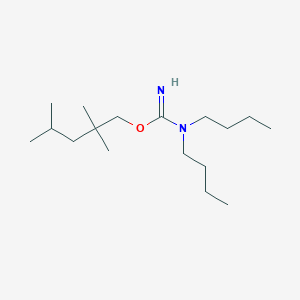
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
